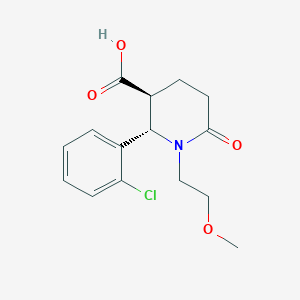
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-ethyl-phenoxy)-2-pyrrolidinecarboxylic acid, also known as TBEP-PCA, is an organic acid derived from pyrrolidine and 4-ethyl-phenoxy. This compound is used in a variety of scientific research applications, including enzyme inhibition, protein folding, and drug delivery. It has been found to have biochemical and physiological effects on a range of biological systems, and is of particular interest due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Environmental and Industrial Applications
Phenoxy Herbicide Sorption and Environmental Impact
Research has explored the sorption of phenoxy herbicides, including compounds like 2,4-D, to various soils and minerals. These studies aim to understand how such chemicals interact with the environment and are crucial for assessing their long-term ecological impacts (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants and Environmental Occurrence
Investigations into synthetic phenolic antioxidants (SPAs), which share structural similarities with phenoxy compounds, have shed light on their widespread use and potential environmental risks. These studies focus on the occurrence, human exposure, and toxicity of SPAs, which can inform the management and regulation of similar compounds (Liu & Mabury, 2020).
Wastewater Treatment Technologies
Research into treating pesticide industry wastewater, which often contains complex mixtures of toxic pollutants, including phenoxy acids, highlights the effectiveness of certain bioremediation techniques. These insights are valuable for developing methods to minimize environmental contamination from various chemical processes (Goodwin, Carra, Campo, & Soares, 2018).
Biodegradation and Fate in Environmental Systems
Biodegradation of Gasoline Ethers
Studies on the biodegradation and fate of gasoline ether oxygenates in soil and groundwater, such as ethyl tert-butyl ether (ETBE), provide insights into microbial degradation pathways and the environmental persistence of similar compounds. These findings are crucial for assessing the environmental impact of chemical spills and leaks (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Phenoxy Acids in Aquatic Environments
Research on the occurrence and transformation of phenoxy acids in aquatic environments has highlighted their high mobility and potential for environmental contamination. Such studies are essential for developing strategies to mitigate the impact of these compounds on aquatic ecosystems (Muszyński, Brodowska, & Paszko, 2019).
Propiedades
IUPAC Name |
(2S,4S)-4-(4-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-12-6-8-13(9-7-12)23-14-10-15(16(20)21)19(11-14)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZRTUCQJZGPFF-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



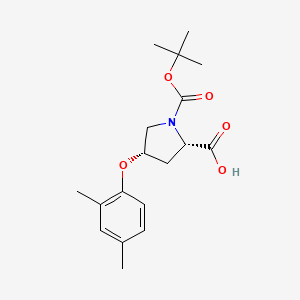
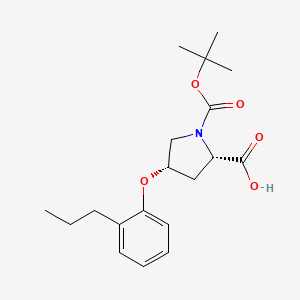
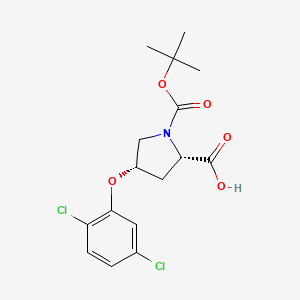
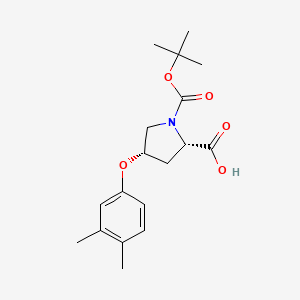



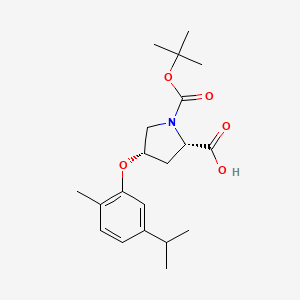
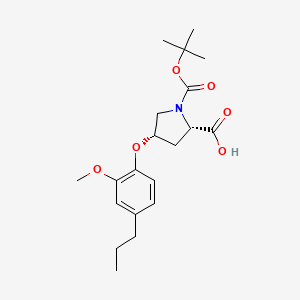
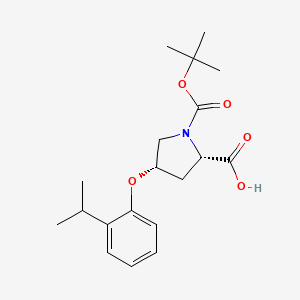

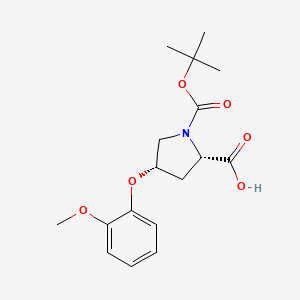
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3099690.png)
